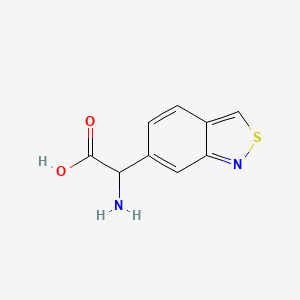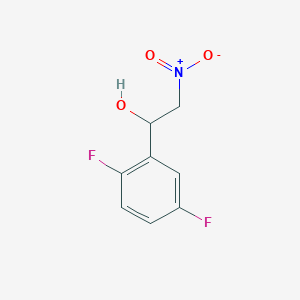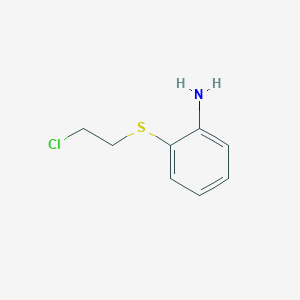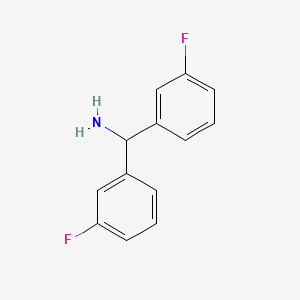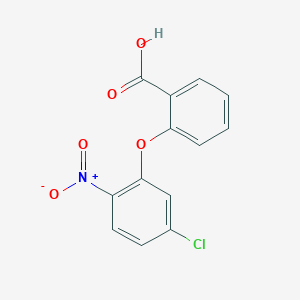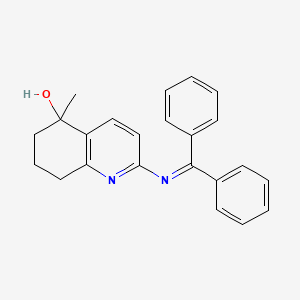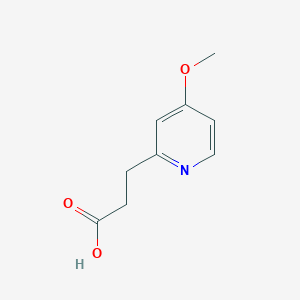
4-methoxy-2-Pyridinepropanoic acid
概述
描述
4-methoxy-2-Pyridinepropanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the pyridine ring and a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-Pyridinepropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-methoxy-2-Pyridinepropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include hydroxyl derivatives, alcohol derivatives, and substituted pyridine derivatives.
科学研究应用
4-methoxy-2-Pyridinepropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-methoxy-2-Pyridinepropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propionic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, influencing various biochemical processes .
相似化合物的比较
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 2-Methoxypyridine-3-boronic acid
- 3-Pyridinepropionic acid
Uniqueness
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
3-(4-methoxypyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-5-10-7(6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
InChI 键 |
IZGQSDZAESMUQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC=C1)CCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
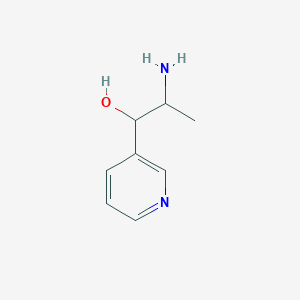
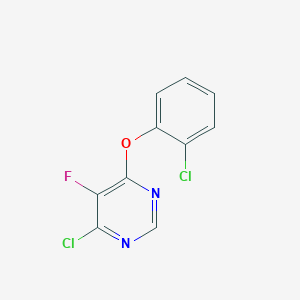
![1,3-Dioxane, 5,5-difluoro-2-[(phenylmethoxy)methyl]-](/img/structure/B8461566.png)
![5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)-](/img/structure/B8461578.png)

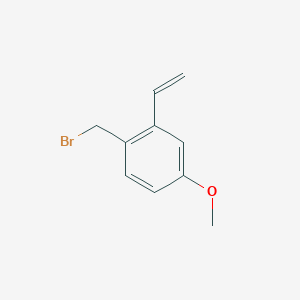
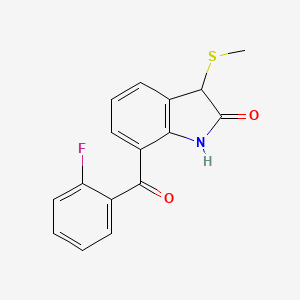
![Isopropyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B8461600.png)
